molecular formula C11H9N3O2 B610121 Pirquinozol CAS No. 65950-99-4

Pirquinozol

Cat. No.: B610121
CAS No.: 65950-99-4
M. Wt: 215.21 g/mol
InChI Key: XLUKOGNIEDDIMV-UHFFFAOYSA-N
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Description

Pirquinozol, also known by its IUPAC name 2-(hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one, is a compound that was investigated as an antiallergen and antiasthmatic agent in the early 1980s. Despite its promising properties, it was never marketed. This compound is notable for blocking the release of histamine evoked by allergens without binding to β-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pirquinozol involves the formation of the pyrazolo[1,5-c]quinazolin-5(6H)-one core structure. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the quinazolinone moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and formation of the desired heterocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pirquinozol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the quinazolinone moiety can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

Pirquinozol exerts its effects by blocking the release of histamine evoked by allergens. Unlike traditional antihistamines, it does not bind to β-adrenergic receptors. The exact molecular targets and pathways involved in its mechanism of action are not fully elucidated, but it is known to interfere with the histamine release process .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as aminopyrazoles, which are known for their biological activities.

    Quinazolinone derivatives: Compounds with the quinazolinone core, which are used in various medicinal applications.

Uniqueness of Pirquinozol

This compound is unique in its ability to block histamine release without acting as a traditional antihistamine. This property makes it a valuable compound for further research in developing new antiallergic and antiasthmatic agents .

Properties

IUPAC Name

2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-6-7-5-10-8-3-1-2-4-9(8)12-11(16)14(10)13-7/h1-5,15H,6H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUKOGNIEDDIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984432
Record name 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65950-99-4
Record name Pirquinozol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65950-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirquinozol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065950994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRQUINOZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D16HG4V2UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 3.84 g (0.015 mole) of 5,6-dihydro-5-oxopyrazolo[1,5-c]quinazoline-2-carboxylic acid ethyl ester prepared as described in part A above is stirred in 150 ml of tetrahydrofuran under nitrogen at room temperature. There is added 24 ml (0.034 mole) of a 20% solution of diisobutyl aluminum hydride in hexane. The resultant solution is stirred for 1 hour at room temperature whereupon 50 ml of methanol is added and the reaction mixture refluxed for 1 hour. The precipitate of aluminum alkoxide is filtered, air dried and Soxhlet extracted for 48 hours with boiling methanol. The extract is combined with the above filtrate and stripped to give 3.2 g of a white solid (quantitative yield). Recrystallization from methanol gives 2.7 g of pure title compound, m.p. 285°-287° .
Name
5,6-dihydro-5-oxopyrazolo[1,5-c]quinazoline-2-carboxylic acid ethyl ester
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3.84 g
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reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

4.8 g (0.03 mole) of 3-diazooxindole is suspended in 500 ml of benzene and 1.96 g (0.033 mole) of propargyl alcohol added. The reaction mixture is refluxed overnight under nitrogen, after which 19.6 g (0.33 mole) of propargyl alcohol is added and the reaction continued under reflux for a total of 48 hours. The tan solid which precipitates is filtered off (1.5 g, 23% yield), m.p. 272°-275° (sl. dec.). Recrystallization from methanol gives crystals of the title compound, m.p. 286°-288° (sl. dec.).
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500 mL
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Yield
23%

Synthesis routes and methods III

Procedure details

1.28 g (0.005 mole) of 5,6-dihydro-5-oxopyrazolo-[1,5-c]quinazoline-2-carboxylic acid ethyl ester prepared as described in Example 2A is suspended in 100 ml of dichloromethane and treated with 7.9 ml (0.011 mole) of 20% di-isobutylaluminum hydride (Dibal). The resultant yellow solution is stirred at room temperature for 45 minutes, 2.0 ml (0.003 M) of Dibal solution is added and stirring continued for 17 hours.
Name
5,6-dihydro-5-oxopyrazolo-[1,5-c]quinazoline-2-carboxylic acid ethyl ester
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1.28 g
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Synthesis routes and methods IV

Procedure details

2.0 g (0.0126 mole) of 3-diazooxindole is dissolved in 22 ml of propargyl alcohol (0.378 mole) and refluxed under nitrogen for 3 hours. The reaction mixture is cooled to room temperature and diluted with 10 volumes of ethyl ether. The solid is filtered, washed with ethyl ether and dried to give 2.0 of product (75% direct yield). Recrystallization from methanol gives 1.5 g of title compound, m.p. 286°-288° (sl. dec.).
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Q & A

Q1: What is the mechanism of action for Pirquinozol in managing allergic reactions?

A: this compound itself is a prodrug, meaning it needs to be metabolized in the body to become active. [] Its active metabolite, SQ 12,903, demonstrates anti-allergic properties by inhibiting histamine release from mast cells. This mechanism is similar to the actions of disodium cromoglycate (DSCG) and doxantrazole. [] While the exact mechanism remains unclear, these findings suggest that this compound, through its active metabolite, may interfere with the degranulation process of mast cells, thus reducing histamine release and mitigating allergic responses.

Q2: Are there analytical methods available to study this compound and its active metabolite?

A: Yes, high-performance liquid chromatography (HPLC) has been successfully employed to analyze both this compound and its active metabolite. [] This technique allows for the separation, identification, and quantification of these compounds, which is crucial for pharmacokinetic studies, formulation development, and quality control.

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